![molecular formula C18H28N2 B2807357 2-(1-Benzylpiperidin-4-yl)azepane CAS No. 527674-02-8](/img/structure/B2807357.png)
2-(1-Benzylpiperidin-4-yl)azepane
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Description
2-(1-Benzylpiperidin-4-yl)azepane is a chemical compound that belongs to the family of azepanes. It is also known as BZAP or N-benzyl-4-azepanamine. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
- GluN2B Target Engagement : In preclinical studies, 2-(1-Benzylpiperidin-4-yl)azepane derivatives have demonstrated robust ex vivo GluN2B target engagement. This receptor subtype is associated with antidepressant effects .
- Lead Compound : 2-(1-Benzylpiperidin-4-yl)azepane derivatives serve as lead compounds for developing poly-active molecules. These molecules target specific synergistic pharmacologies in CNS diseases .
Antidepressant Research
Chemical Biology and Drug Discovery
Biological Activity Assays
properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-3-7-16(8-4-1)15-20-13-10-17(11-14-20)18-9-5-2-6-12-19-18/h1,3-4,7-8,17-19H,2,5-6,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCGEPPJIMOQCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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